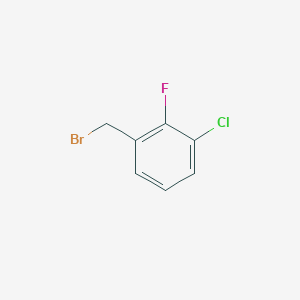

3-Chloro-2-fluorobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-chloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYILLTADABKYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335079 | |

| Record name | 3-Chloro-2-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85070-47-9 | |

| Record name | 3-Chloro-2-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-3-chloro-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 3-Chloro-2-fluorobenzyl bromide

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Chloro-2-fluorobenzyl bromide, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Core Chemical and Physical Properties

This compound, with the CAS Number 85070-47-9, is a halogenated aromatic hydrocarbon.[3][4] Its unique structure, featuring chlorine, fluorine, and bromine substituents on a toluene (B28343) backbone, imparts specific reactivity that makes it a valuable building block for complex molecular architectures.[1]

Data Presentation: Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison. Data is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 85070-47-9 | [3][4][5] |

| Molecular Formula | C₇H₅BrClF | [1][3][4] |

| Molecular Weight | 223.47 g/mol | [1][3][4][5] |

| Appearance | White or colorless to light yellow/orange powder, lump, or clear liquid.[1] | [1] |

| Physical State (at 20°C) | Solid | [3] |

| Melting Point | 30 °C | [1] |

| Freezing Point | 27.0 to 32.0 °C | [6] |

| Boiling Point | 126 °C at 15 mmHg | [1] |

| Density | ~1.7 g/cm³ | [7] |

| Refractive Index (n20/D) | 1.57 | [1] |

| Purity | >96.0% (GC) | [1] |

| Synonyms | 1-(Bromomethyl)-3-chloro-2-fluorobenzene, α-Bromo-3-chloro-2-fluorotoluene | [5][7] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of all physical properties of this compound are not publicly available, this section outlines the standard methodologies used for such characterizations in organic chemistry.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a common technique used to determine the purity of volatile and thermally stable compounds like this compound.[1]

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., hexane, ethyl acetate).

-

Injection: A small volume of the sample is injected into the gas chromatograph's heated injection port, where it is vaporized.

-

Separation: An inert carrier gas (e.g., helium, nitrogen) sweeps the vaporized sample onto a chromatographic column. The column contains a stationary phase that interacts differently with the components of the sample, leading to their separation based on factors like boiling point and polarity.

-

Detection: As each component elutes from the column, it is detected by a suitable detector (e.g., Flame Ionization Detector - FID).

-

Analysis: The detector generates a signal that is proportional to the amount of the component. The resulting chromatogram shows peaks corresponding to each component, and the area under each peak is used to calculate the relative percentage of each, thus determining the purity.

Structural Confirmation by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is used to confirm the chemical structure of the compound.

Methodology:

-

Sample Preparation: A small amount of the substance is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer and irradiated with radio waves. The absorption of energy by the atomic nuclei (specifically ¹H and ¹³C) is detected.

-

Spectral Analysis: The resulting NMR spectrum provides information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the molecule's connectivity and overall structure.

Structure Determination by Powder X-ray Diffraction (PXRD)

For crystalline solids, PXRD can be used to determine the crystal structure.

Methodology: [8]

-

Sample Preparation: The solid sample is finely ground to ensure a random orientation of the crystallites.[8] The powder is then mounted on a sample holder.[8]

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

-

Indexing and Structure Solution: The diffraction pattern is indexed to determine the unit cell parameters.[8] A direct-space method, such as a Genetic Algorithm, can then be used to find the best-fit crystal structure.[8]

-

Rietveld Refinement: The final crystal structure is refined using the Rietveld method, which minimizes the difference between the observed and calculated diffraction patterns.[9]

Mandatory Visualizations

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceuticals. A notable example is its use in the preparation of Elvitegravir, an antiretroviral drug used to treat HIV infection.[10] The compound is used to introduce the 3-chloro-2-fluorobenzyl group into the quinolone core structure.[10]

Caption: Synthetic pathway of Elvitegravir using this compound.

Experimental Workflow for Physical Property Determination

The logical workflow for characterizing a novel or synthesized batch of a chemical compound like this compound involves a series of standard analytical tests.

Caption: Workflow for the physical characterization of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. 3-Chloro-2-fluoro benzyl bromide | CAS 85070-47-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound manufacturers and suppliers in india [chemicalbook.com]

- 7. This compound | CAS#:85070-47-9 | Chemsrc [chemsrc.com]

- 8. Structural properties of methoxy derivatives of benzyl bromide, determined from powder X-ray diffraction data | Powder Diffraction | Cambridge Core [cambridge.org]

- 9. doc.rero.ch [doc.rero.ch]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 3-Chloro-2-fluorobenzyl bromide (CAS 85070-47-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluorobenzyl bromide, with CAS number 85070-47-9, is a halogenated aromatic compound that serves as a critical building block in organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and bromo functionalities, imparts specific reactivity that is leveraged in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, with a focus on its role as a precursor in the synthesis of the HIV integrase inhibitor, Elvitegravir (B1684570). Detailed experimental protocols for its synthesis and a representative coupling reaction are presented, along with safety information.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to pale yellow low-melting solid or powder.[1][2] It is characterized by its lachrymatory nature and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 85070-47-9 | [1][3] |

| Molecular Formula | C₇H₅BrClF | [1][3] |

| Molecular Weight | 223.47 g/mol | [1][3] |

| Appearance | White to pale yellow low melting solid or powder | [1][2] |

| Melting Point | <35 °C | [1][3] |

| Boiling Point | 230.0 ± 25.0 °C at 760 mmHg | [3] |

| Density | 1.7 ± 0.1 g/cm³ | [3] |

| Flash Point | 92.9 ± 23.2 °C | [3] |

| Refractive Index | 1.562 | [3] |

| LogP | 3.67 | [3] |

| Vapour Pressure | 0.1 ± 0.4 mmHg at 25°C | [3] |

Synthesis

The primary route for the synthesis of this compound is through the radical bromination of 3-chloro-2-fluorotoluene (B1362875). This reaction is typically initiated by light or a radical initiator and utilizes a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-chloro-2-fluorotoluene

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 3-chloro-2-fluorotoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq).

-

Add anhydrous carbon tetrachloride to the flask to dissolve the reactants.

-

Under an inert atmosphere (e.g., argon or nitrogen), heat the reaction mixture to reflux (approximately 77°C for CCl₄) using a heating mantle.

-

Irradiate the reaction mixture with a UV lamp to facilitate the initiation of the radical reaction.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂SO₃ solution to remove any unreacted bromine, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis, primarily utilized for the introduction of the 3-chloro-2-fluorobenzyl moiety into a target molecule.[2][4] Its benzylic bromide is a good leaving group, making it susceptible to nucleophilic substitution reactions.

A significant application of this compound is in the synthesis of the antiretroviral drug Elvitegravir. In this synthesis, this compound is first converted to its corresponding organozinc reagent, which then undergoes a palladium-catalyzed Negishi coupling reaction with a quinolone derivative.

Experimental Protocol: Negishi Coupling in the Synthesis of an Elvitegravir Intermediate

Materials:

-

This compound

-

Activated Zinc powder

-

Anhydrous Tetrahydrofuran (THF)

-

Quinolone intermediate (e.g., a 6-bromo-quinolone derivative)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Anhydrous reaction vessel and inert atmosphere setup

Procedure:

-

Preparation of the Organozinc Reagent:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place activated zinc powder (1.5 eq).

-

Add a small amount of iodine to activate the zinc, if necessary.

-

Add a solution of this compound (1.2 eq) in anhydrous THF dropwise to the zinc suspension.

-

The reaction is often initiated by gentle heating. Once initiated, the reaction is typically exothermic. Maintain the reaction temperature at or below 40°C.

-

Stir the mixture until the Gilman test is positive, indicating the formation of the organozinc reagent (3-chloro-2-fluorobenzylzinc bromide).

-

-

Negishi Coupling Reaction:

-

In a separate flame-dried reaction vessel under an inert atmosphere, dissolve the 6-bromo-quinolone intermediate (1.0 eq) and the palladium catalyst (0.05 eq) in anhydrous THF.

-

To this solution, add the freshly prepared solution of 3-chloro-2-fluorobenzylzinc bromide from the previous step via a cannula.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

-

Visualizing Synthetic Workflows

The following diagrams illustrate the general synthetic utility of this compound.

Caption: Synthesis of this compound.

Caption: Role in Elvitegravir Synthesis.

Safety Information

This compound is a hazardous substance and requires careful handling.

Table 2: Hazard and Safety Information

| Hazard Statement | Precautionary Statement |

| H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapours/spray. |

| H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H341: Suspected of causing genetic defects. | P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. |

| H411: Toxic to aquatic life with long lasting effects. | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310: Immediately call a POISON CENTER or doctor/physician. |

It is crucial to consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a key synthetic intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of Elvitegravir. Its well-defined physicochemical properties and reactivity make it a valuable tool for medicinal chemists and process development scientists. The experimental protocols provided in this guide offer a starting point for the synthesis and utilization of this compound. As with all chemical procedures, appropriate safety precautions must be strictly adhered to. Further research into the applications of this versatile building block may unveil novel synthetic routes to other important molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2014056464A1 - A new production method and new intermediates of synthesis of elvitegravir - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. US6133468A - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-3-chloro-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 1-(bromomethyl)-3-chloro-2-fluorobenzene, a valuable halogenated aromatic intermediate in the fields of medicinal chemistry and materials science.[1] Due to the limited availability of direct synthetic procedures in the public literature, this document outlines a robust and chemically sound two-step pathway. The synthesis commences with a plausible preparation of the key intermediate, 3-chloro-2-fluorotoluene (B1362875), followed by a selective free-radical benzylic bromination.

Synthetic Pathway Overview

The proposed synthesis of 1-(bromomethyl)-3-chloro-2-fluorobenzene is accomplished through a two-step process. The initial step involves the synthesis of 3-chloro-2-fluorotoluene, for which a Sandmeyer reaction of 2-amino-6-chlorotoluene serves as a representative and effective method.[2][3] The subsequent and final step is the selective benzylic bromination of the methyl group of 3-chloro-2-fluorotoluene using N-bromosuccinimide (NBS) and a radical initiator, a method known as the Wohl-Ziegler reaction.[4][5][6][7]

Caption: Proposed two-step synthesis pathway for 1-(bromomethyl)-3-chloro-2-fluorobenzene.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-2-fluorotoluene via Sandmeyer-type Reaction (Illustrative Protocol)

This protocol is adapted from general Balz-Schiemann reaction procedures, a variant of the Sandmeyer reaction for fluorination.[2]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Representative) | Moles (mmol) |

| 2-Amino-6-chlorotoluene | 141.59 | 14.16 g | 100 |

| Tetrafluoroboric acid (48% aq.) | 87.81 | 40 mL | ~220 |

| Sodium Nitrite (B80452) (NaNO₂) | 69.00 | 7.25 g | 105 |

| Deionized Water | 18.02 | As needed | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-6-chlorotoluene (14.16 g, 100 mmol) in tetrafluoroboric acid (40 mL, 48% aq.). Cool the mixture to 0°C in an ice-salt bath with vigorous stirring. A solution of sodium nitrite (7.25 g, 105 mmol) in a minimal amount of cold deionized water is added dropwise, maintaining the internal temperature between 0 and 5°C. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.

-

Fluorination (Balz-Schiemann Reaction): The diazonium tetrafluoroborate (B81430) salt may precipitate. Isolate the salt by filtration and wash with cold water, followed by a small amount of cold methanol (B129727) and diethyl ether. The dried salt is then gently heated until nitrogen evolution ceases.

-

Work-up and Purification: The resulting crude product is purified by steam distillation or extraction with a suitable organic solvent like diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure 3-chloro-2-fluorotoluene.

Step 2: Benzylic Bromination of 3-Chloro-2-fluorotoluene

This protocol is adapted from a general procedure for the Wohl-Ziegler bromination of a substituted toluene.[7][8]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Representative) | Moles (mmol) |

| 3-Chloro-2-fluorotoluene | 144.58 | 14.46 g | 100 |

| N-Bromosuccinimide (NBS) | 177.98 | 19.58 g | 110 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.33 g | 2 |

| o-Dichlorobenzene | 147.00 | 200 mL | - |

| Saturated Sodium Sulfite (B76179) Solution | 126.04 | As needed | - |

| Hexane/Ethyl Acetate | - | As needed for purification | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

Caption: Step-by-step workflow for the benzylic bromination of 3-chloro-2-fluorotoluene.

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve 3-chloro-2-fluorotoluene (14.46 g, 100 mmol) in o-dichlorobenzene (200 mL).[8]

-

Addition of Reagents: Add N-Bromosuccinimide (19.58 g, 110 mmol) and AIBN (0.33 g, 2 mmol) to the solution.[8]

-

Reaction: Heat the reaction mixture to 80°C under a nitrogen atmosphere and maintain for 8 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.[8]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Transfer the filtrate to a separatory funnel. Wash the organic solution with a saturated sodium sulfite solution to remove any unreacted bromine, followed by deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel to yield 1-(bromomethyl)-3-chloro-2-fluorobenzene.

Quantitative Data Summary

The following table summarizes the representative quantitative data for the benzylic bromination step, adapted from analogous procedures.[8] Yields for similar radical benzylic brominations have been reported in the range of 75-80%.[9]

| Parameter | Value |

| Reactants | |

| 3-Chloro-2-fluorotoluene | 1.0 eq |

| N-Bromosuccinimide (NBS) | 1.1 eq |

| AIBN | 0.02 eq |

| Reaction Conditions | |

| Solvent | o-Dichlorobenzene |

| Temperature | 80 °C |

| Reaction Time | 8 hours |

| Atmosphere | Nitrogen |

| Expected Outcome | |

| Typical Yield | 75-85% (Estimated) |

| Purification Method | Recrystallization or Column Chromatography |

Concluding Remarks

The synthesis of 1-(bromomethyl)-3-chloro-2-fluorobenzene can be reliably achieved through a two-step sequence involving the preparation of 3-chloro-2-fluorotoluene followed by a Wohl-Ziegler benzylic bromination. The provided protocols, derived from established chemical literature for analogous transformations, offer a solid foundation for researchers. Optimization of reaction conditions, particularly for the bromination step, may be necessary to achieve high yields and purity. Careful monitoring of the reaction progress and rigorous purification of the final product are critical for obtaining material suitable for applications in drug development and advanced material synthesis.

References

- 1. fluorobenzene.ltd [fluorobenzene.ltd]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 7. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]

- 8. benchchem.com [benchchem.com]

- 9. newera-spectro.com [newera-spectro.com]

An In-depth Technical Guide to 3-Chloro-2-fluorobenzyl bromide: Properties and Synthetic Applications

This technical guide provides a comprehensive overview of 3-Chloro-2-fluorobenzyl bromide, a halogenated aromatic compound widely utilized as a key intermediate in organic synthesis. Its applications are particularly prominent in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document details the physicochemical properties, with a focus on its molecular weight, and presents a representative experimental protocol for its use in synthetic chemistry.

Physicochemical Properties

This compound is a solid at room temperature, often appearing as a white to pale yellow low-melting solid or powder.[3] It is recognized by its CAS Registry Number 85070-47-9.[4][5] The compound is a versatile reagent for introducing the 3-chloro-2-fluorobenzyl moiety into various molecular scaffolds.[1]

The molecular weight of this compound has been determined to be 223.47 g/mol .[3][4][5] This value is derived from its molecular formula, C₇H₅BrClF, and the atomic weights of its constituent elements.[3][4][5] A detailed breakdown of the molecular weight calculation is provided in the table below.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 5 | 1.008 | 5.040 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Total | 223.472 |

Atomic weights are based on IUPAC standard values.

A summary of key physical and chemical properties is presented below for reference.

| Property | Value |

| CAS Number | 85070-47-9 |

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol [4] |

| Appearance | Pale yellow low melting solid[3] |

| Melting Point | <35 °C[3] |

| Boiling Point | 126 °C at 15 mmHg[3] |

| Density | 1.65 g/cm³[3] |

| Purity | Typically ≥97%[4] |

Synthetic Applications and Experimental Protocol

This compound is a valuable building block in organic synthesis, primarily serving as an alkylating agent.[1] The presence of the bromomethyl group allows for facile nucleophilic substitution reactions, making it a key intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1]

This section details a general procedure for the Williamson ether synthesis using this compound and a generic alcohol (R-OH) as the nucleophile. This reaction is fundamental in drug discovery and materials science for linking molecular fragments.

Objective: To synthesize an ether by reacting this compound with an alcohol in the presence of a base.

Reaction Scheme: C₇H₅BrClF + R-OH + Base → C₇H₅ClF-CH₂-O-R + Base·HBr

Materials and Reagents:

-

This compound (1.0 eq)

-

Alcohol (R-OH) (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with the alcohol (1.1 eq) and dissolved in anhydrous THF under an inert atmosphere.

-

Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq) is added portion-wise to the solution. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

Alkylation: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield the desired benzyl (B1604629) ether.

Safety Precautions: this compound is a lachrymator and causes burns.[3][6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Sodium hydride is a flammable solid and reacts violently with water; it must be handled with extreme care under an inert atmosphere.

Visualized Experimental Workflow

The logical flow of the experimental protocol described above can be visualized as a directed graph, outlining each critical step from preparation to final product purification.

Caption: Figure 1: A flowchart illustrating the key stages of the Williamson ether synthesis.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 85070-47-9 [chemicalbook.com]

- 3. 3-Chloro-2-fluoro benzyl bromide | CAS 85070-47-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 85070-47-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to α-Bromo-3-chloro-2-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bromo-3-chloro-2-fluorotoluene, systematically known as 1-(bromomethyl)-3-chloro-2-fluorobenzene , is a halogenated aromatic compound of significant interest in organic synthesis. Its trifunctional nature, featuring a reactive benzylic bromide, a chloro, and a fluoro substituent on the benzene (B151609) ring, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in pharmaceutical development.

The primary utility of this compound lies in its role as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] The benzylic bromide moiety is particularly susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.[2]

Chemical Structure and Properties

The chemical structure of α-bromo-3-chloro-2-fluorotoluene is characterized by a toluene (B28343) molecule where one of the methyl hydrogens is substituted by a bromine atom, and the aromatic ring is substituted with a chlorine atom at position 3 and a fluorine atom at position 2.

Table 1: Chemical Identifiers

| Identifier | Value |

| Systematic IUPAC Name | 1-(bromomethyl)-3-chloro-2-fluorobenzene |

| CAS Number | 85070-47-9 |

| Molecular Formula | C₇H₅BrClF |

| Synonyms | 3-Chloro-2-fluorobenzyl bromide |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 223.47 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [1] |

| Boiling Point | 126 °C | [1] |

| Density (predicted) | 1.654 ± 0.06 g/cm³ | [1] |

| Refractive Index (predicted) | 1.569 | [1] |

Synthesis

The most common and efficient method for the synthesis of α-bromo-3-chloro-2-fluorotoluene is the free-radical bromination of the benzylic methyl group of 3-chloro-2-fluorotoluene (B1362875). This reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photolytic conditions.

The reaction proceeds via a free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination.[3]

Reaction Mechanism: Free-Radical Benzylic Bromination

Caption: Free-radical mechanism for benzylic bromination.

Experimental Protocol: Synthesis of α-Bromo-3-chloro-2-fluorotoluene

This protocol is adapted from established procedures for the benzylic bromination of substituted toluenes.[4][5]

Materials and Reagents:

-

3-Chloro-2-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 3-chloro-2-fluorotoluene (1.0 equivalent) in carbon tetrachloride.

-

Reagent Addition: To the solution, add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under a nitrogen atmosphere. The reaction can be initiated and maintained using a heat lamp or an oil bath.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate out of the solution.

-

Purification:

-

Filter the reaction mixture to remove the solid succinimide and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to yield pure α-bromo-3-chloro-2-fluorotoluene.

-

Applications in Drug Development

α-Bromo-3-chloro-2-fluorotoluene is a crucial building block in the synthesis of the antiretroviral drug elvitegravir (B1684570) .[1] Elvitegravir is an HIV-1 integrase strand transfer inhibitor, which prevents the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[6]

The synthesis of elvitegravir involves a Negishi coupling reaction where the 3-chloro-2-fluorobenzyl moiety from a zinc derivative of α-bromo-3-chloro-2-fluorotoluene is coupled to a quinolone core.[7]

Logical Workflow: Synthesis of Elvitegravir

References

- 1. nbinno.com [nbinno.com]

- 2. fluorobenzene.ltd [fluorobenzene.ltd]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2015003670A1 - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]

In-Depth Technical Guide: Spectral Analysis of 3-Chloro-2-fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for the compound 3-Chloro-2-fluorobenzyl bromide (CAS No: 85070-47-9). This document is intended to be a core resource for researchers and professionals in drug development and organic synthesis. It includes detailed tables of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition. A logical workflow for the spectral analysis of this compound is also presented in a visual format.

Introduction

This compound is a halogenated aromatic compound with significant applications as a building block in organic synthesis, particularly in the development of pharmaceutical agents. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in reaction mechanisms. This guide presents a consolidated repository of its ¹H NMR, ¹³C NMR, IR, and Mass spectral data.

Spectral Data

The following sections provide a detailed summary of the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Aromatic Protons |

| Data not available in search results | Data not available in search results | Data not available in search results | Benzylic Protons (-CH₂Br) |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | Aromatic Carbons |

| Data not available in search results | Benzylic Carbon (-CH₂Br) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for aromatic C-H, C-C, C-F, C-Cl, and C-Br bonds.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | Data not available in search results | Aromatic C-H Stretch |

| Data not available in search results | Data not available in search results | Aromatic C=C Stretch |

| Data not available in search results | Data not available in search results | C-F Stretch |

| Data not available in search results | Data not available in search results | C-Cl Stretch |

| Data not available in search results | Data not available in search results | C-Br Stretch |

| Data not available in search results | Data not available in search results | CH₂ Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is characterized by its molecular ion peak and isotopic peaks due to the presence of chlorine and bromine.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results | Data not available in search results | [M]+ (Molecular Ion) |

| Data not available in search results | Data not available in search results | [M+2]+ |

| Data not available in search results | Data not available in search results | [M-Br]+ |

| Data not available in search results | Data not available in search results | [M-Cl]+ |

| Data not available in search results | Data not available in search results | Other Fragments |

Experimental Protocols

Detailed experimental methodologies are critical for the reproduction and verification of spectral data.

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically used.

-

Sample Preparation : A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition :

-

¹H NMR : Standard pulse sequences are used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the aromatic and aliphatic regions, and a relaxation delay of 1-5 seconds.

-

¹³C NMR : A proton-decoupled pulse sequence is typically employed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing : The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

-

Sample Preparation : As a solid, the sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet : A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

-

ATR : A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

-

Data Processing : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source is commonly used.

-

Sample Introduction : The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

-

Ionization : Electron ionization is typically performed at 70 eV.

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition : The mass spectrum is recorded, showing the relative abundance of each ion.

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

Conclusion

The spectral data and protocols presented in this guide provide a foundational resource for the characterization of this compound. Accurate and comprehensive spectral analysis is indispensable for ensuring the quality and identity of this key synthetic intermediate, thereby supporting the advancement of research and development in the pharmaceutical and chemical industries. Further investigation to populate the specific, quantitative values in the data tables is recommended for a complete spectral profile.

An In-Depth Technical Guide to the Reactivity of 3-Chloro-2-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluorobenzyl bromide is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and bromo functionalities, imparts a distinct reactivity profile that makes it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, with a focus on its utility in drug development. Detailed experimental protocols for key transformations and a summary of its physical and spectroscopic data are presented.

Introduction

This compound, also known as 1-(bromomethyl)-3-chloro-2-fluorobenzene, is a versatile synthetic intermediate.[1] Its structure combines a reactive benzylic bromide, susceptible to nucleophilic attack and cross-coupling reactions, with the electronic influence of ortho-fluoro and meta-chloro substituents on the benzene (B151609) ring. This combination of features makes it a valuable synthon for introducing the 3-chloro-2-fluorobenzyl moiety into a variety of molecular scaffolds. This guide will explore the core reactivity of this compound, providing practical information for its application in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for its safe handling, storage, and for the design of synthetic procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 85070-47-9 | [2][3][4] |

| Molecular Formula | C₇H₅BrClF | [5][6] |

| Molecular Weight | 223.47 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid or low melting solid | [1] |

| Melting Point | <35 °C | [7] |

| Boiling Point | 126 °C at 15 mmHg | [8] |

| Density | ~1.7 g/cm³ | [7] |

| Purity | ≥96.0% (GC) | [9][10] |

| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere. | [7] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the benzylic bromide group, which is a good leaving group in nucleophilic substitution reactions and a suitable electrophile for various cross-coupling reactions.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles, including amines, phenols, and thiols, to form the corresponding substituted products. This is a common strategy for introducing the 3-chloro-2-fluorobenzyl group into a target molecule.

-

Alkylation of Amines and Phenols: The reaction with primary or secondary amines yields the corresponding N-benzylated amines. Similarly, reaction with phenols in the presence of a base affords the corresponding benzyl (B1604629) ethers. These reactions are fundamental in the synthesis of various biologically active compounds.[12][13][14][15][16]

Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

-

Negishi Coupling: A notable application of this compound is in the synthesis of the HIV integrase inhibitor, Elvitegravir (B1684570).[17][18] In this synthesis, it is first converted to the corresponding organozinc reagent, 3-chloro-2-fluorobenzylzinc bromide, which then undergoes a Negishi coupling with a quinolone derivative.[9][19][20]

-

Suzuki-Miyaura Coupling: While specific examples with this compound are not extensively documented in readily available literature, benzyl bromides, in general, are known to participate in Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters to form diarylmethane derivatives.[8] This reaction provides a versatile method for constructing complex molecular frameworks.

Experimental Protocols

The following sections provide detailed experimental protocols for key reactions involving this compound. These are intended as a guide and may require optimization based on specific substrates and laboratory conditions.

General Considerations for Handling

This compound is a lachrymator and should be handled in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. The compound is sensitive to moisture and should be stored under an inert atmosphere.

Protocol: Negishi Coupling in the Synthesis of an Elvitegravir Intermediate

This protocol is adapted from patent literature describing the synthesis of Elvitegravir.[17][18] It involves the in-situ preparation of the organozinc reagent followed by the palladium-catalyzed cross-coupling.

Workflow for Negishi Coupling

References

- 1. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review on role of Aurora kinase inhibitors (AKIs) in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elvitegravir - Wikipedia [en.wikipedia.org]

- 4. Integrase - Wikipedia [en.wikipedia.org]

- 5. Aurora inhibitor - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | 85070-47-9 [chemicalbook.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. orgsyn.org [orgsyn.org]

- 13. US2470902A - Alkylation of phenols - Google Patents [patents.google.com]

- 14. US2477091A - Alkylation of phenols - Google Patents [patents.google.com]

- 15. Phenol synthesis by substitution or oxidation [organic-chemistry.org]

- 16. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN105377818A - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. WO2015003670A1 - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]

- 20. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

3-Chloro-2-fluorobenzyl bromide safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2-fluorobenzyl bromide

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to this compound (CAS RN: 85070-47-9).

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The primary dangers include severe skin and eye damage, respiratory irritation, potential genetic defects, and corrosivity (B1173158) to metals.[1][2]

Table 1: GHS Hazard Classification

| Classification | Category | Hazard Statement |

| Corrosive to metals | Category 1 | H290: May be corrosive to metals.[1] |

| Skin corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage.[1] |

| Serious eye damage | Category 1 | H318: Causes serious eye damage.[1] |

| Germ cell mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[1] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[1] |

Signal Word: Danger[1]

Hazard Pictograms:

-

Corrosion (GHS05)

-

Health Hazard (GHS08)

-

Exclamation Mark (GHS07)

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₅BrClF | [3][4] |

| Molecular Weight | 223.47 g/mol | [3][4] |

| Appearance | White or Colorless to Light yellow to Light orange powder to lump to clear liquid | [5] |

| Melting Point | <35°C | [6] |

| Boiling Point | 230.0 ± 25.0 °C at 760 mmHg | [6] |

| Flash Point | 92.9 ± 23.2 °C | [6] |

| Density | 1.7 ± 0.1 g/cm³ | [6] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Ventilation: Handle the product only in a well-ventilated area, preferably within a closed system or under a local exhaust ventilation system (fume hood) to prevent the dispersion of dust or vapors.[1][7][8]

-

Safety Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[9]

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this substance.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Causes serious eye damage.[10] |

| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and protective clothing. | Causes severe skin burns.[3] |

| Respiratory Protection | A dustproof gas mask or a self-contained breathing apparatus (SCBA) should be used, especially if dust or aerosols are generated or ventilation is inadequate.[1] | May cause respiratory irritation.[1] |

Handling Procedures

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][5]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.

-

Keep the substance away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.

Storage Conditions

-

Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1]

-

Store locked up.[1]

-

The container should be corrosion-resistant with a resistant inner liner.[5]

-

It is recommended to store the substance under an inert gas atmosphere.[1][9]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Immediately call a POISON CENTER or doctor.[1][5] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin thoroughly with plenty of water. Wash contaminated clothing before reuse. Immediately call a POISON CENTER or doctor.[1][5] |

| Eye Contact | Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor.[1][3] |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂).[1]

-

Special Hazards: Decomposition during a fire may generate poisonous fumes.

-

Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Evacuate personnel to a safe area and, if possible, remove undamaged containers from the fire zone.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate non-essential personnel. Wear appropriate PPE as described in Section 3.2. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the product from entering drains, groundwater, or water courses.[1]

-

Containment and Cleanup: Absorb the spillage with inert material (e.g., sand, dry earth, sawdust). Collect the material into a suitable, closed container for disposal.

Toxicological Information and Experimental Protocols

Summary of Toxicological Effects

-

Acute Effects: Causes severe burns to the skin and eyes upon contact and may cause respiratory irritation if inhaled.[1]

-

Chronic Effects: this compound is suspected of causing genetic defects based on its classification (Germ cell mutagenicity, Category 2).[1] The assessment suggests it may induce heritable mutations in human germ cells.[1]

-

Other Data: There is no information available regarding carcinogenicity, reproductive toxicity, or specific target organ toxicity from repeated exposure in the reviewed safety data sheets.[1]

Experimental Protocols

The available safety data sheets and technical documents do not provide detailed experimental methodologies for the cited toxicological assessments. The classifications are based on standardized criteria (e.g., Regulation (EC) No 1272/2008), but the underlying study reports are not included in these resources.

Disposal Considerations

The disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant.[5] Do not allow the chemical to enter the environment.[3]

Safety Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.

Caption: Safety and Handling Workflow for this compound.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 85070-47-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | CAS#:85070-47-9 | Chemsrc [chemsrc.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. echemi.com [echemi.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 85070-47-9 Name: 3-CHLORO-2-FLUOROBENZYL BROMIDEthis compound [xixisys.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound | 85070-47-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

3-Chloro-2-fluorobenzyl bromide material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluorobenzyl bromide is a halogenated aromatic hydrocarbon that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and bromo-methyl groups, imparts specific reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its material safety data, properties, and applications, with a focus on its role in drug development.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 85070-47-9 | [1][2] |

| Molecular Formula | C₇H₅BrClF | [2][3] |

| Molecular Weight | 223.47 g/mol | [2][3] |

| Appearance | White to light yellow solid or powder | [4] |

| Melting Point | <35 °C | [5] |

| Boiling Point | 230.0 ± 25.0 °C at 760 mmHg | [5] |

| Density | 1.7 ± 0.1 g/cm³ | [5] |

| Flash Point | 92.9 ± 23.2 °C | [5] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [5] |

| Refractive Index | 1.562 | [5] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-(bromomethyl)-3-chloro-2-fluorobenzene | [6] |

| Synonyms | 2-Fluoro-3-chlorobenzyl bromide, α-Bromo-3-chloro-2-fluorotoluene | [3] |

| SMILES | Fc1c(Cl)cccc1CBr | [7] |

| InChI | 1S/C7H5BrClF/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | [7] |

| InChIKey | HYILLTADABKYHO-UHFFFAOYSA-N | [7] |

Hazard Identification and Safety Information

This compound is a hazardous substance that requires careful handling. The following tables summarize its GHS classification and associated precautionary statements.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | [8] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. | [8] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects. | [8][9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation. | [8][9] |

| Corrosive to metals | 1 | H290: May be corrosive to metals. | [8][9] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. | [7] |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects. | [7] |

Table 4: GHS Precautionary Statements

| Type | Code | Precautionary Statement | Reference(s) |

| Prevention | P201 | Obtain special instructions before use. | [9] |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [6] | |

| P271 | Use only outdoors or in a well-ventilated area. | [9] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6] | |

| Response | P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [6] |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [4] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [6] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | [4] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [9] |

| P405 | Store locked up. | [4] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [9] |

Experimental Protocols & Applications in Drug Development

This compound is a key intermediate in the synthesis of the HIV integrase inhibitor, Elvitegravir (B1684570) .[10][11] The following section outlines a generalized experimental workflow for its use in this synthesis, as described in the patent literature.

Synthesis of Elvitegravir: A Key Application

The synthesis of Elvitegravir involves a Negishi coupling reaction where 3-chloro-2-fluorobenzylzinc bromide, formed in situ from this compound, is coupled with a quinolone derivative.[10][12][13]

Experimental Workflow: Synthesis of Elvitegravir using this compound

Caption: Synthetic workflow for Elvitegravir.

Methodology:

-

Formation of the Organozinc Reagent: this compound is reacted with activated zinc metal in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding organozinc reagent, 3-chloro-2-fluorobenzylzinc bromide.[12][13] This reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the organometallic species.

-

Negishi Coupling: The freshly prepared 3-chloro-2-fluorobenzylzinc bromide is then added to a solution containing the quinolone core and a palladium catalyst, such as PdCl₂(PPh₃)₂.[12] The reaction mixture is heated to facilitate the cross-coupling reaction, which forms the carbon-carbon bond between the benzyl (B1604629) group and the quinolone moiety.[12]

-

Deprotection: The resulting protected Elvitegravir molecule is then subjected to a deprotection step to remove any protecting groups and yield the final active pharmaceutical ingredient, Elvitegravir.[10][13]

Reactivity and Toxicological Profile

Reactivity

The reactivity of this compound is primarily dictated by the benzylic bromide. The carbon-bromine bond is relatively weak and susceptible to nucleophilic substitution reactions. The presence of the electron-withdrawing chloro and fluoro substituents on the aromatic ring can influence the reactivity of the benzylic position. This reactivity makes it an excellent alkylating agent for introducing the 3-chloro-2-fluorobenzyl moiety into various molecules.

Logical Relationship: Factors Influencing Reactivity

Caption: Factors influencing the reactivity.

Toxicological Information

The available safety data indicates that this compound is a hazardous substance with corrosive, irritant, and mutagenic properties.

-

Corrosivity and Irritation: The compound is classified as causing severe skin burns and eye damage, and it may cause respiratory irritation.[8] This is likely due to its reactivity as an alkylating agent, which can lead to damage to biological tissues upon contact.

-

Mutagenicity: It is suspected of causing genetic defects.[8][9] Alkylating agents are known to react with DNA, which can lead to mutations.

-

Acute Toxicity: It is harmful if swallowed.[7]

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[14] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes.[14]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9] Keep the container tightly closed.

Conclusion

This compound is a valuable but hazardous chemical intermediate. Its utility in the synthesis of complex pharmaceutical compounds like Elvitegravir highlights its importance in medicinal chemistry. A thorough understanding of its properties and adherence to strict safety protocols are essential for its safe handling and effective use in research and development.

References

- 1. This compound | 85070-47-9 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 85070-47-9 | TCI AMERICA [tcichemicals.com]

- 5. This compound | CAS#:85070-47-9 | Chemsrc [chemsrc.com]

- 6. This compound | 85070-47-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound | 85070-47-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2015003670A1 - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]

- 13. CN105377818A - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]

- 14. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 3-Chloro-2-fluorobenzyl bromide: Synthesis, Properties, and Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Chloro-2-fluorobenzyl bromide (CAS No. 85070-47-9) is a halogenated aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its history is not marked by a singular moment of discovery but is intrinsically linked to its application in the development of high-value compounds. This technical guide provides a comprehensive overview of its known synthesis, physicochemical properties, and its most notable application as a key building block in the production of the HIV-1 integrase inhibitor, Elvitegravir. Detailed experimental protocols and process diagrams are provided to serve as a valuable resource for professionals in organic synthesis and drug development.

Introduction and Historical Context

The history of this compound is a modern one, defined by its utility rather than a formal discovery narrative. It is not a naturally occurring compound and its significance arose with the need for specialized, functionalized aromatic building blocks in medicinal chemistry. The strategic placement of chloro and fluoro substituents on the benzyl (B1604629) ring imparts unique electronic properties and steric influences, making it a valuable synthon for introducing the 3-chloro-2-fluorobenzyl moiety into larger molecular scaffolds.

Its most prominent role is documented in patents for the synthesis of Elvitegravir, an antiretroviral drug used to treat HIV-1 infection. In this context, the compound serves as a crucial precursor for forming a key carbon-carbon bond via organometallic cross-coupling reactions. This application underscores its importance in the development of modern pharmaceuticals.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is essential for its effective use in synthesis. The following tables summarize its key physical and identifying properties based on available data from commercial suppliers and chemical databases.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 85070-47-9[1] |

| Molecular Formula | C₇H₅BrClF[1] |

| Molecular Weight | 223.47 g/mol [1] |

| IUPAC Name | 1-(bromomethyl)-3-chloro-2-fluorobenzene |

| Synonyms | 2-Fluoro-3-chlorobenzyl bromide |

| InChI Key | HYILLTADABKYHO-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White or colorless to light yellow solid or low melting solid | TCI America |

| Melting Point | 30 °C | TCI America |

| Boiling Point | 126 °C @ 15 mmHg | TCI America |

| Purity | Typically >96.0% (GC) | TCI America |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the free-radical bromination of the corresponding toluene (B28343) precursor, 3-chloro-2-fluorotoluene. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic position.

Diagram 1: Synthesis of this compound

References

A Technical Guide to 3-Chloro-2-fluorobenzyl bromide for Pharmaceutical Research and Development

An in-depth guide for researchers, scientists, and drug development professionals on the commercial sourcing, properties, and applications of the key chemical intermediate, 3-Chloro-2-fluorobenzyl bromide.

Introduction

This compound, with a CAS number of 85070-47-9, is a substituted aromatic halide that serves as a critical building block in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring a reactive bromomethyl group along with chloro and fluoro substituents on the benzene (B151609) ring, makes it a valuable reagent in the pharmaceutical and agrochemical industries.[1] The presence of multiple halogens influences the molecule's reactivity and provides multiple points for synthetic modification. This guide provides a comprehensive overview of commercially available this compound, its physicochemical properties, key applications in drug development, and relevant experimental and analytical procedures.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development as well as larger-scale manufacturing. The quality and purity of this reagent are paramount for its successful use in multi-step syntheses where impurities can affect reaction yields and final product purity. Below is a summary of prominent commercial suppliers and their typical product specifications.

| Supplier | Purity Specification | Other Names |

| TCI America | >96.0% (GC) | 1-(Bromomethyl)-3-chloro-2-fluorobenzene |

| Santa Cruz Biotechnology | ≥97% | 2-Fluoro-3-chlorobenzyl bromide |

| Sigma-Aldrich | Not specified; sold "as-is" for early discovery | 1-(Bromomethyl)-3-chloro-2-fluorobenzene |

| Apollo Scientific | 97% | 1-(Bromomethyl)-3-chloro-2-fluorobenzene |

| Clearsynth | High quality, certificate of analysis provided | 1-(Bromomethyl)-3-chloro-2-fluorobenzene |

| Chem-Impex | ≥ 96% (GC) | 1-(Bromomethyl)-3-chloro-2-fluorobenzene |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and use in chemical reactions.

| Property | Value |

| CAS Number | 85070-47-9[3][4] |

| Molecular Formula | C₇H₅BrClF[3][4] |

| Molecular Weight | 223.47 g/mol [3][4] |

| Appearance | White to orange to green powder to lump[1] |

| Melting Point | 30 °C[1] |

| Boiling Point | Not specified |

| Purity | Typically ≥96-97%[1][3][4] |

Application in Drug Synthesis: The Case of Elvitegravir

A notable application of this compound is its use as a key intermediate in the synthesis of Elvitegravir, an integrase inhibitor used in the treatment of HIV infection.[5] The synthesis involves a crucial coupling reaction where the benzyl (B1604629) fragment is introduced into the core structure of the drug molecule.

Synthetic Workflow for Elvitegravir

The synthesis of Elvitegravir from its precursors, including this compound, involves a multi-step process. A simplified workflow is depicted below, highlighting the introduction of the 3-chloro-2-fluorobenzyl moiety.

Caption: Simplified workflow for the synthesis of Elvitegravir.

Experimental Protocols

While detailed, step-by-step protocols for industrial synthesis are often proprietary, the following represents a generalized procedure for a key reaction type involving this compound, based on common organic chemistry practices.

General Procedure for Nucleophilic Substitution

The reactive bromomethyl group of this compound makes it an excellent substrate for S_N2 reactions.

Objective: To illustrate a typical nucleophilic substitution reaction.

Materials:

-

This compound

-

Nucleophile (e.g., sodium cyanide, sodium azide, a primary amine)

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Stir plate and stir bar

-

Round bottom flask

-

Condenser (if heating is required)

Methodology:

-

Dissolve the nucleophile in the chosen aprotic polar solvent in a round bottom flask.

-

Add this compound to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is crucial. A combination of chromatographic and spectroscopic techniques is typically employed.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of this compound.

Caption: A typical quality control workflow for this compound.

Gas Chromatography (GC): GC is a primary method for assessing the purity of volatile and semi-volatile compounds like this compound. A typical method would involve a non-polar capillary column and a flame ionization detector (FID).